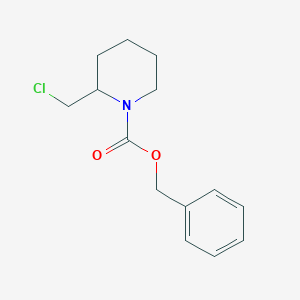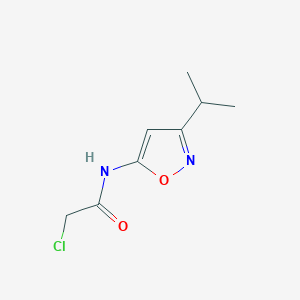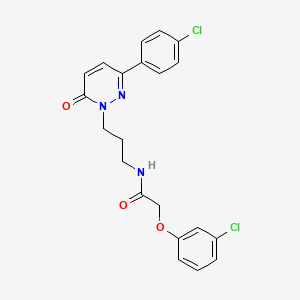![molecular formula C17H21ClN2O2 B2956485 N-[(5-chloro-2-methoxyphenyl)methyl]-1-(prop-2-yn-1-yl)piperidine-4-carboxamide CAS No. 1333520-82-3](/img/structure/B2956485.png)
N-[(5-chloro-2-methoxyphenyl)methyl]-1-(prop-2-yn-1-yl)piperidine-4-carboxamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
The compound “N-[(5-chloro-2-methoxyphenyl)methyl]-1-(prop-2-yn-1-yl)piperidine-4-carboxamide” is a complex organic molecule. It contains a piperidine ring, which is a common structure in many pharmaceuticals, and a propargyl group, which is often involved in click chemistry reactions . The compound also has a methoxy group and a chloro group attached to a benzene ring, which could potentially be involved in various chemical reactions .
Molecular Structure Analysis
The molecular structure of this compound would be characterized by the presence of a piperidine ring, a propargyl group, and a (5-chloro-2-methoxyphenyl)methyl group. The presence of these functional groups would likely confer specific physical and chemical properties to the molecule .Chemical Reactions Analysis
The propargyl group in the molecule could potentially participate in click chemistry reactions, such as the Huisgen 1,3-dipolar cycloaddition . The chloro group on the benzene ring could potentially undergo nucleophilic aromatic substitution reactions .Physical And Chemical Properties Analysis
The physical and chemical properties of this compound would be influenced by its molecular structure. For example, the presence of the polar amide group and the nonpolar benzene ring could give the compound both polar and nonpolar characteristics .Aplicaciones Científicas De Investigación
Binding and Activity at Serotonin Receptors
A study by Craven, Grahame-Smith, and Newberry (1994) focused on a related compound, WAY-100635, which demonstrated potent and selective antagonist activity at 5-HT1A receptors. This compound was effective in inhibiting serotonin-induced actions, indicating potential implications in neurological research and treatments (Craven, Grahame-Smith, & Newberry, 1994).
Synthesis and Pharmacological Properties
Abu‐Hashem, Al-Hussain, and Zaki (2020) synthesized novel compounds, including derivatives of the chemical structure , demonstrating significant COX-1/COX-2 inhibitory, analgesic, and anti-inflammatory activities. These findings suggest potential applications in the development of new pharmacological agents (Abu‐Hashem, Al-Hussain, & Zaki, 2020).
Molecular Interaction Studies
Research by Shim, Welsh, Cartier, Edwards, and Howlett (2002) on a structurally similar antagonist, SR141716, revealed insights into the molecular interactions with CB1 cannabinoid receptors. This study's findings are significant for understanding receptor-ligand interactions and developing receptor-targeted drugs (Shim, Welsh, Cartier, Edwards, & Howlett, 2002).
Selective Silent 5-HT1A Receptor Antagonism
Forster, Cliffe, Bill, Dover, Jones, Reilly, and Fletcher (1995) explored the pharmacological profile of WAY-100635, finding it to be a highly selective and potent antagonist at 5-HT1A receptors. This research offers potential insights into the development of treatments for conditions involving serotonin receptors (Forster, Cliffe, Bill, Dover, Jones, Reilly, & Fletcher, 1995).
Serotonin 4 Receptor Agonist Activity
Sonda, Kawahara, Murozono, Sato, Asano, and Haga (2003) synthesized derivatives with potential applications as serotonin 4 receptor agonists, useful in the development of gastrointestinal motility treatments (Sonda, Kawahara, Murozono, Sato, Asano, & Haga, 2003).
Safety and Hazards
Direcciones Futuras
Propiedades
IUPAC Name |
N-[(5-chloro-2-methoxyphenyl)methyl]-1-prop-2-ynylpiperidine-4-carboxamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H21ClN2O2/c1-3-8-20-9-6-13(7-10-20)17(21)19-12-14-11-15(18)4-5-16(14)22-2/h1,4-5,11,13H,6-10,12H2,2H3,(H,19,21) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PQOUHSAHSJCVIL-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C(C=C1)Cl)CNC(=O)C2CCN(CC2)CC#C |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H21ClN2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
320.8 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
![4-(1'-Ethyl-7-methoxy-1,10b-dihydrospiro[benzo[e]pyrazolo[1,5-c][1,3]oxazine-5,4'-piperidin]-2-yl)phenol](/img/structure/B2956402.png)
![N-(2,3-dichlorophenyl)-2-fluoro-5-[(4-methoxyphenyl)methylsulfamoyl]benzamide](/img/structure/B2956403.png)
![N-[[2-[4-[(Dimethylamino)methyl]phenyl]phenyl]methyl]prop-2-enamide](/img/structure/B2956408.png)
![[2-(2,4-Difluoroanilino)-2-oxoethyl] 2-(2-methoxyphenyl)acetate](/img/structure/B2956409.png)

![N-(4-acetylphenyl)-2-[3-(2,5-dimethoxyphenyl)-6-oxopyridazin-1-yl]acetamide](/img/structure/B2956415.png)
![N-[1-[5-(3-Bromophenyl)-1,2,4-oxadiazol-3-yl]propyl]-2-chloropropanamide](/img/structure/B2956416.png)
![N1-(2-(tert-butyl)-5,5-dioxido-4,6-dihydro-2H-thieno[3,4-c]pyrazol-3-yl)-N2-(3-isopropoxypropyl)oxalamide](/img/structure/B2956418.png)

![3-Methyl-7-(2-methylpropyl)-8-[4-(3-phenylpropyl)piperazin-1-yl]purine-2,6-dione](/img/structure/B2956420.png)
![rac-{1-methyl-3-[(2R,5R)-5-methyloxolan-2-yl]-1H-pyrazol-4-yl}methanol, cis](/img/structure/B2956421.png)

![1-[(2-chloropyridin-3-yl)sulfonyl]-N-(3,5-difluoropyridin-2-yl)-N-methylpiperidine-4-carboxamide](/img/structure/B2956424.png)
oxidoazanium](/img/structure/B2956425.png)
